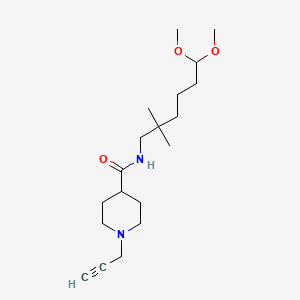
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. DMHP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects by selectively inhibiting the T-type calcium channel, which is involved in regulating neuronal excitability. By blocking this channel, N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide reduces the influx of calcium ions into neurons, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on neuronal excitability, N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its selectivity for the T-type calcium channel, which makes it a useful tool for studying the role of this channel in various neurological disorders. However, N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects.
Direcciones Futuras
There are several future directions for research on N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the T-type calcium channel, which could have therapeutic applications in neurological disorders. Another area of interest is the use of N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other drugs to enhance its effects or to target multiple pathways involved in neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and to identify any potential side effects or limitations.
Métodos De Síntesis
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 1,5-dibromopentane with 2,2-dimethyl-6-methoxyhept-4-en-1-ol in the presence of sodium hydride. The resulting product is then reacted with propargylamine to yield N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been primarily studied for its potential applications in neuroscience research. Specifically, N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be a potent and selective inhibitor of the T-type calcium channel, which plays a crucial role in regulating neuronal excitability. As such, N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been used to study the role of T-type calcium channels in various neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-6-12-21-13-9-16(10-14-21)18(22)20-15-19(2,3)11-7-8-17(23-4)24-5/h1,16-17H,7-15H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHIFLYHFQPXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(OC)OC)CNC(=O)C1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,6-dimethoxy-2,2-dimethylhexyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)
![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)



![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide](/img/structure/B2682495.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)